molecular formula C8H9ClFNO B1399853 4-Chloro-3-ethoxy-2-fluoroaniline CAS No. 1323966-31-9

4-Chloro-3-ethoxy-2-fluoroaniline

Cat. No.: B1399853
CAS No.: 1323966-31-9
M. Wt: 189.61 g/mol
InChI Key: FVVBUBBCVRLCSJ-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluoroaniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a chloro group at the fourth position, an ethoxy group at the third position, and a fluoro group at the second position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline typically involves the nitration of 4-chloro-3-ethoxy-2-fluoronitrobenzene followed by reduction. The nitration process can be carried out using concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-2-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-ethoxy-2-fluoroaniline has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes. The presence of the chloro, ethoxy, and fluoro groups on the benzene ring can influence its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethoxy-2-nitroaniline
  • 4-Chloro-3-ethoxy-2-methylaniline
  • 4-Chloro-3-ethoxy-2-bromoaniline

Uniqueness

4-Chloro-3-ethoxy-2-fluoroaniline is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-chloro-3-ethoxy-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBUBBCVRLCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275189
Record name Benzenamine, 4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-31-9
Record name Benzenamine, 4-chloro-3-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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